3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
Description
The compound 3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological versatility. Key substituents include:
- Position 1: A phenyl group, enhancing π-π interactions in binding pockets.
- Position 6: A propan-1-ol chain, improving aqueous solubility.
Properties
IUPAC Name |
3-[[4-(2,5-dimethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-30-16-9-10-19(31-2)18(13-16)25-20-17-14-24-28(15-7-4-3-5-8-15)21(17)27-22(26-20)23-11-6-12-29/h3-5,7-10,13-14,29H,6,11-12H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQUZYCMGQNXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-dimethoxyphenyl group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the propanol group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate cellular pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest as a potential drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 4 Substituents
Position 6 Substituents
Position 1 Substituents
Biological Activity
The compound 3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and as inhibitors of various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- Dimethoxyphenyl substitution that may enhance its interaction with biological targets.
- An amino propanol side chain that could influence its solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds within this class have shown effectiveness as epidermal growth factor receptor inhibitors (EGFRIs). In vitro studies demonstrated that certain derivatives exhibit significant anti-proliferative activities against various cancer cell lines (e.g., A549 and HCT-116) with IC50 values in the low micromolar range .
The mechanism of action for compounds like 3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves:
- Inhibition of Kinases : Many derivatives target kinases involved in cell signaling pathways critical for tumor growth and survival.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by altering the BAX/Bcl-2 ratio, leading to increased cell death .
- Cell Cycle Arrest : Flow cytometric analyses have shown that these compounds can cause cell cycle arrest at specific phases, notably S and G2/M phases .
Case Studies
One notable study involved screening a library of compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated enhanced efficacy in a three-dimensional culture model compared to traditional two-dimensional cultures . This suggests improved relevance to in vivo conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
